molecular formula C8H18N2O2S B1505218 N-METHYL-N-(4-PIPERIDINYLMETHYL)-METHANESULFONAMIDE CAS No. 85488-01-3

N-METHYL-N-(4-PIPERIDINYLMETHYL)-METHANESULFONAMIDE

Cat. No.: B1505218
CAS No.: 85488-01-3
M. Wt: 206.31 g/mol
InChI Key: UVOGRKFVBJRHGE-UHFFFAOYSA-N
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Description

N-METHYL-N-(4-PIPERIDINYLMETHYL)-METHANESULFONAMIDE is a methanesulfonamide derivative featuring two substituents: a methyl group and a 4-piperidinylmethyl moiety. The sulfonamide core (-SO₂NH-) is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability. The 4-piperidinylmethyl group, a six-membered nitrogen-containing ring, may enhance bioavailability and modulate target binding through steric and electronic effects.

Properties

IUPAC Name

N-methyl-N-(piperidin-4-ylmethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-10(13(2,11)12)7-8-3-5-9-6-4-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOGRKFVBJRHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCNCC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00701909
Record name N-Methyl-N-[(piperidin-4-yl)methyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85488-01-3
Record name N-Methyl-N-[(piperidin-4-yl)methyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-(4-PIPERIDINYLMETHYL)-METHANESULFONAMIDE typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base, followed by methylation. The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The process may include additional purification steps such as recrystallization or chromatography to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-(4-PIPERIDINYLMETHYL)-METHANESULFONAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlling the temperature, pH, and solvent to optimize the reaction’s efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed .

Scientific Research Applications

N-METHYL-N-(4-PIPERIDINYLMETHYL)-METHANESULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-METHYL-N-(4-PIPERIDINYLMETHYL)-METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring allows it to bind to various biological receptors, potentially modulating their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

N-(4-Piperidinylmethyl)amine Derivatives

  • Structure : Amine derivatives with a 4-piperidinylmethyl group but lacking the sulfonamide moiety.
  • Activity : Identified as dual binders of c-myc and c-Kit G-quadruplex DNA structures, with thermodynamic stabilization demonstrated via biophysical assays .

N-[(4-METHOXYMETHYL)-4-PIPERIDINYL]-N-PHENYLPROPANAMIDE

  • Structure : Propanamide derivative with a 4-piperidinyl group and methoxymethyl substituent (C₁₆H₂₄N₂O₂, molar mass 276.37 g/mol).
  • Applications : Used as a pharmaceutical intermediate, highlighting the role of piperidine scaffolds in drug development .
  • Key Difference : The propanamide backbone (vs. sulfonamide) may influence solubility and metabolic stability.

N-[4-(2-PYRIMIDINYLOXY)PHENYL]METHANESULFONAMIDE

  • Structure : Methanesulfonamide with a phenyl-pyrimidinyloxy substituent (C₁₁H₁₁N₃O₃S, molar mass 265.29 g/mol).
  • Physicochemical Properties :
    • Density: 1.418 g/cm³ (predicted)
    • Boiling Point: 460.5°C (predicted)
    • pKa: 7.85 (predicted), indicating moderate acidity .
  • Implications : The electron-withdrawing pyrimidinyloxy group may enhance sulfonamide acidity compared to the target compound’s piperidinylmethyl substituent.

N-(3-CHLORO-4-METHYLPHENYL)METHANESULFONAMIDE

  • Structure: Methanesulfonamide with a halogenated aryl group (C₈H₁₀ClNO₂S, molar mass 219.69 g/mol).

Data Table: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa Key Applications/Activity Source
N-METHYL-N-(4-PIPERIDINYLMETHYL)-METHANESULFONAMIDE Not Available Not Available Not Available Not Available Not Available Hypothetical pharmaceutical intermediate -
N-(4-Piperidinylmethyl)amine derivatives Variable Variable Not Reported Not Reported Not Reported Dual G-quadruplex binders
N-[(4-METHOXYMETHYL)-4-PIPERIDINYL]-N-PHENYLPROPANAMIDE C₁₆H₂₄N₂O₂ 276.37 Not Reported Not Reported Not Reported Pharmaceutical intermediate
N-[4-(2-PYRIMIDINYLOXY)PHENYL]METHANESULFONAMIDE C₁₁H₁₁N₃O₃S 265.29 1.418 460.5 7.85 Research compound
N-(3-CHLORO-4-METHYLPHENYL)METHANESULFONAMIDE C₈H₁₀ClNO₂S 219.69 Not Reported Not Reported Not Reported Chemical intermediate

Research Findings and Implications

  • G-Quadruplex Binding : Piperidinylmethyl-substituted amines () demonstrate stabilization of oncogenic G-quadruplex DNA, suggesting that the target compound’s piperidinylmethyl group could confer similar nucleic acid-binding properties. However, the sulfonamide moiety might alter binding kinetics due to its polar nature .
  • Physicochemical Properties : The predicted pKa of 7.85 for N-[4-(2-PYRIMIDINYLOXY)PHENYL]METHANESULFONAMIDE suggests that substituents significantly influence ionization, which could guide the design of the target compound for optimal bioavailability.

Biological Activity

N-Methyl-N-(4-piperidinylnmethyl)-methanesulfonamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-Methyl-N-(4-piperidinylnmethyl)-methanesulfonamide consists of a piperidine ring and a sulfonamide group, which contribute to its distinct chemical and biological properties. The sulfonamide moiety is known for its role in various biological processes, while the piperidine ring enhances its interaction with biological targets.

The biological activity of N-Methyl-N-(4-piperidinylnmethyl)-methanesulfonamide is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's piperidine structure allows it to bind to various receptors, potentially modulating their activity. Additionally, the sulfonamide group can participate in hydrogen bonding and other interactions that contribute to its overall biological effects.

Key Mechanisms

  • Receptor Binding : The compound may influence receptor activity, leading to downstream signaling effects.
  • Cellular Interaction : It has been shown to affect cellular pathways related to proliferation and apoptosis.

Antimicrobial Properties

Research indicates that N-Methyl-N-(4-piperidinylnmethyl)-methanesulfonamide exhibits antimicrobial properties. It has been studied for its efficacy against various bacterial strains, highlighting its potential as an antibiotic agent.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, related compounds have shown the ability to trigger ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis, suggesting that N-Methyl-N-(4-piperidinylnmethyl)-methanesulfonamide may have similar mechanisms .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits tumor cell proliferation; induces apoptosis
MechanismModulates receptor activity; interacts with cellular pathways

Case Study: Anticancer Activity

In a study examining the effects of related sulfonamide compounds on tumor cells, it was found that treatment led to significant reductions in cell viability and migration. The mechanism involved increased production of reactive oxygen species (ROS) and alterations in key protein expressions associated with ferroptosis .

Comparative Analysis with Similar Compounds

N-Methyl-N-(4-piperidinylnmethyl)-methanesulfonamide shares structural similarities with other sulfonamides but exhibits unique biological activities due to its specific piperidine modification. For instance:

  • N-Methyl-N-(4-Piperidinylnmethyl)-Methanesulfonamide Hydrochloride : This variant may have altered solubility and reactivity compared to the base compound.
  • Sulfoxide Derivatives : Oxidized forms of the compound display different chemical properties and potential activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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